Cas no 2138552-71-1 (1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine)

1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine structure
2138552-71-1 structure
Product Name:1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine
CAS No:2138552-71-1
MF:C11H18N2OS
MW:226.338421344757
CID:6492136
PubChem ID:165785001
Update Time:2025-07-17

1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine
    • [1-(3-methoxy-1,2-thiazol-5-yl)ethyl](3-methylbut-2-en-1-yl)amine
    • EN300-1179590
    • 2138552-71-1
    • Inchi: 1S/C11H18N2OS/c1-8(2)5-6-12-9(3)10-7-11(14-4)13-15-10/h5,7,9,12H,6H2,1-4H3
    • InChI Key: ITPFFSVEPQAWGU-UHFFFAOYSA-N
    • SMILES: S1C(=CC(=N1)OC)C(C)NC/C=C(\C)/C

Computed Properties

  • Exact Mass: 226.11398438g/mol
  • Monoisotopic Mass: 226.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 62.4Ų

1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine Pricemore >>

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1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine Related Literature

Additional information on 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine

Research Brief on 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine (CAS: 2138552-71-1): Recent Advances and Applications

The compound 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine (CAS: 2138552-71-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest studies and developments related to this compound, highlighting its synthesis, biological activity, and potential as a drug candidate.

Recent studies have focused on the synthesis and optimization of 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine, with particular emphasis on improving its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity. These efforts have paved the way for further investigations into its pharmacological properties.

In vitro and in vivo studies have revealed promising biological activities associated with this compound. Preliminary data suggest that it exhibits potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, its unique chemical structure has shown affinity for certain receptor subtypes, opening new avenues for research in neurodegenerative disorders.

One of the most notable findings is the compound's ability to modulate cellular signaling pathways that are often dysregulated in cancer. Recent research has demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines, with minimal cytotoxicity to normal cells. These findings underscore its potential as a targeted therapeutic agent with a favorable safety profile.

Despite these promising results, challenges remain in the development of 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine as a viable drug candidate. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed in future studies. However, the compound's unique pharmacophore and demonstrated biological activities make it a compelling subject for further research.

In conclusion, 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine (CAS: 2138552-71-1) represents a promising lead compound in the field of medicinal chemistry. Its diverse biological activities and potential therapeutic applications warrant continued investigation and development. Future studies should focus on optimizing its pharmacokinetic properties and elucidating its mechanism of action to fully realize its therapeutic potential.

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